molecular formula C9H9FO B13194254 (2-Fluoro-3-methylphenyl)acetaldehyde

(2-Fluoro-3-methylphenyl)acetaldehyde

Cat. No.: B13194254
M. Wt: 152.16 g/mol
InChI Key: OIRORQTYJPXRSZ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methylphenyl)acetaldehyde typically involves the introduction of the fluorine and methyl groups onto the phenyl ring followed by the formation of the acetaldehyde moiety. One common method is the Friedel-Crafts alkylation reaction, where a fluorobenzene derivative is alkylated with a methyl group using a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to formylation to introduce the aldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluorine and methyl groups in a controlled manner .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: (2-Fluoro-3-methylphenyl)acetic acid.

    Reduction: (2-Fluoro-3-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-3-methylphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

  • (2-Fluoro-4-methylphenyl)acetaldehyde
  • (3-Fluoro-2-methylphenyl)acetaldehyde
  • (2-Fluoro-5-methylphenyl)acetaldehyde

Comparison: (2-Fluoro-3-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The electronic and steric effects imparted by these substituents can lead to differences in reaction pathways and product distributions .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(2-fluoro-3-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H9FO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,6H,5H2,1H3

InChI Key

OIRORQTYJPXRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC=O)F

Origin of Product

United States

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